molecular formula C19H21N3O3S B5518182 3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide

Cat. No.: B5518182
M. Wt: 371.5 g/mol
InChI Key: KZBNHROHHCKZLD-UHFFFAOYSA-N
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Description

3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.13036271 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from benzofuran, which were evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory activity, alongside notable analgesic and anti-inflammatory effects, comparing favorably with sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Metabolism and Disposition Studies : Renzulli et al. (2011) explored the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, highlighting the comprehensive metabolic pathways and elimination processes of drug-related materials, primarily via feces, with minimal unchanged excretion through urine (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Material Science Applications

  • Photoelectric Conversion in Solar Cells : Wu et al. (2009) investigated the use of carboxylated cyanine dyes for dye-sensitized solar cells, demonstrating improved photoelectric conversion efficiency through co-sensitization. This research highlights the potential of such chemical compounds in enhancing the performance of solar energy devices (Wu, Meng, Li, Teng, & Hua, 2009).

Chemical Synthesis and Characterization

  • Development of Scalable Synthesis Processes : Scott et al. (2006) described the development of a scalable synthesis process for a VEGFR inhibitor, showcasing the importance of optimizing synthesis routes for key components to facilitate large-scale manufacture. This work underscores the chemical versatility and potential applications of compounds related to the query chemical (Scott, Neville, Urbina, Camp, & Stanković, 2006).

Antimicrobial and Antioxidant Studies

  • Synthesis of Antimicrobial Agents : Sahin et al. (2012) focused on the design and synthesis of 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents, which were found to possess good to moderate antimicrobial activity. This study showcases the therapeutic potential of such compounds in combating microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Properties

IUPAC Name

3,6-dimethyl-N-[(2-morpholin-4-yl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-3-4-15-13(2)17(25-16(15)9-12)18(23)20-10-14-11-26-19(21-14)22-5-7-24-8-6-22/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBNHROHHCKZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CSC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.